molecular formula C12H11NO2 B14280959 N-(4-Oxocyclopent-2-en-1-yl)benzamide CAS No. 129441-80-1

N-(4-Oxocyclopent-2-en-1-yl)benzamide

Cat. No.: B14280959
CAS No.: 129441-80-1
M. Wt: 201.22 g/mol
InChI Key: LLPILMUHGPFVJK-UHFFFAOYSA-N
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Description

N-(4-Oxocyclopent-2-en-1-yl)benzamide is a benzamide derivative characterized by a cyclopentenone ring (4-oxocyclopent-2-en-1-yl) attached to the benzamide scaffold via an amide linkage. The cyclopentenone moiety introduces a reactive α,β-unsaturated ketone system, which may confer unique electronic and steric properties compared to simpler benzamide analogs.

Properties

CAS No.

129441-80-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(4-oxocyclopent-2-en-1-yl)benzamide

InChI

InChI=1S/C12H11NO2/c14-11-7-6-10(8-11)13-12(15)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,13,15)

InChI Key

LLPILMUHGPFVJK-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxocyclopent-2-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 4-oxocyclopent-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of N-(4-Oxocyclopent-2-en-1-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Oxocyclopent-2-en-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: N-(4-Oxocyclopent-2-en-1-yl)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its structure makes it a valuable tool for investigating the mechanisms of various biological processes .

Medicine: It can serve as a lead compound for designing new therapeutic agents targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(4-Oxocyclopent-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The cyclopentenone ring and benzamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The cyclopentenone group in the target compound introduces electron-withdrawing character, contrasting with electron-donating methoxy groups in Rip-B . This difference may influence solubility, acidity, and reactivity.
  • Crystallography: Derivatives like 4-bromo-N-(2-nitrophenyl)benzamide exhibit complex crystal packing (two molecules per asymmetric unit) , suggesting that the cyclopentenone’s planarity might similarly affect crystallization behavior.
  • Functional Groups : The α,β-unsaturated ketone in the target compound is absent in analogs like Rip-B or N-(phenylcarbamoyl)benzamide, which instead feature methoxy or carbamoyl groups .

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